{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 2-(4-CHLOROPHENYL)ACETATE
Description
Properties
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO3/c18-12-7-5-11(6-8-12)9-16(24)25-10-15(23)22-14-4-2-1-3-13(14)17(19,20)21/h1-8H,9-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBWTXZIAAVDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[2-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate , identified by its CAS number 335408-04-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its interactions at the molecular level, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅ClF₃N₂O₂
- Molecular Weight : 336.73 g/mol
- Chemical Structure : The compound features a trifluoromethyl group, a carbamoyl moiety, and a chlorophenyl acetate component, which contribute to its unique reactivity and biological profile.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its anti-inflammatory, cytotoxic, and enzyme inhibition properties.
1. Anti-inflammatory Activity
Recent research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially increasing their ability to penetrate biological membranes and interact with cellular targets.
- Mechanism of Action : The compound may inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in the biosynthesis of pro-inflammatory mediators. In vitro studies have shown that derivatives of trifluoromethyl phenyl groups can moderately inhibit COX-2 and LOX pathways .
2. Cytotoxicity
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent.
- Cell Lines Tested : MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells).
- Results : Compounds with similar structures demonstrated IC₅₀ values indicating moderate cytotoxicity against MCF-7 cells, suggesting that this compound may also exhibit similar properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Structural Component | Influence on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and enzyme interaction |
| Chlorophenyl Moiety | Modulates binding affinity to target enzymes |
| Carbamoyl Group | Affects solubility and bioavailability |
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Study on COX Inhibition :
- Cytotoxicity in Cancer Models :
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
Trifluoromethyl vs. Ethoxy Groups: The target compound’s 2-CF₃ group increases lipophilicity (logP ~3.2) compared to the ethoxy-substituted analog (logP ~2.8) . The -CF₃ group’s strong electron-withdrawing effect may enhance metabolic stability but reduce aqueous solubility.
Chlorophenyl vs. Pyridinyl Systems :
- Replacement of the chlorophenyl ring with a pyridinyl group (as in ) introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity. This is reflected in the higher molecular weight (418.77 g/mol) and logP (3.5) due to the trifluoromethylpyridine moiety .
Synthetic Flexibility :
- The target compound’s synthesis (as per ) involves coupling a carbamoyl-methyl intermediate with a chlorophenylacetate ester, analogous to methods for 4-chloro-2-carbamoylphenyl derivatives .
- In contrast, sulfanyl-containing analogs (e.g., ) require additional steps to incorporate sulfur-based linkages, which may complicate scalability .
Lipophilicity and Chromatographic Behavior
Lipophilicity, a critical parameter for drug-likeness, was determined via HPLC-derived capacity factors (log k) for structurally related carbamates . The target compound’s HPLC retention time (1.32 min, using QC-SMD-TFA05 conditions ) suggests moderate polarity compared to bulkier analogs. For instance, pyridinyl-containing compounds () may exhibit longer retention times due to increased hydrophobicity from -CF₃ groups.
Analytical and Spectroscopic Data
- LCMS : The target compound’s analog in shows an [M+H]+ ion at m/z 754, highlighting the utility of mass spectrometry in characterizing high-molecular-weight carbamates .
- InChIKey : Structural uniqueness is confirmed via InChIKeys (e.g., GCLLJSLMHYJVRR-UHFFFAOYSA-N for a related compound in ), enabling precise database searches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
